REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2C(C#N)=CC=[CH:12][C:7]=2[N:6]=[CH:5]1.[Li][CH3:16].O.[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[C:18]([C:22](=[O:21])[CH3:16])=[CH:19][CH:20]=[CH:12][C:7]=2[N:6]=[CH:5]1
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
OCCN1C=NC2=C1C(=CC=C2)C#N
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
is brought down to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
After warming up the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Solvents are removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is further washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=NC2=C1C(=CC=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |